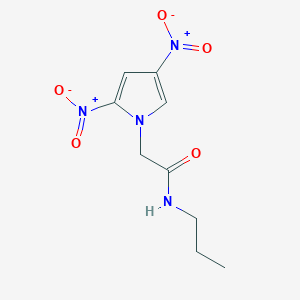
2,4-Dinitro-N-propylpyrrole-1-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-N-propylpyrrole-1-acetamide is an organic compound characterized by the presence of a pyrrole ring substituted with nitro groups at the 2 and 4 positions, and a propyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-propylpyrrole-1-acetamide typically involves the nitration of a pyrrole derivative followed by acylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with propylamine under controlled conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-N-propylpyrrole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dinitro-N-propylpyrrole-1-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-N-propylpyrrole-1-acetamide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound may also interact with enzymes and proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitro-1-propylpyrrole: A structurally similar compound with different substituents on the pyrrole ring.
Uniqueness
2,4-Dinitro-N-propylpyrrole-1-acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1435-09-2 |
|---|---|
Fórmula molecular |
C9H12N4O5 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
2-(2,4-dinitropyrrol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H12N4O5/c1-2-3-10-8(14)6-11-5-7(12(15)16)4-9(11)13(17)18/h4-5H,2-3,6H2,1H3,(H,10,14) |
Clave InChI |
GPDHEUHFSQPHJG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


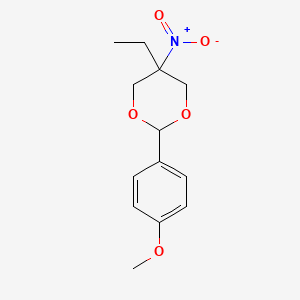
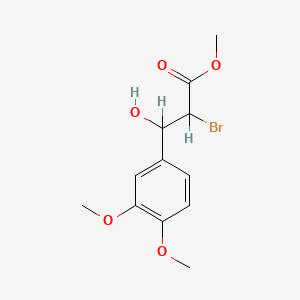
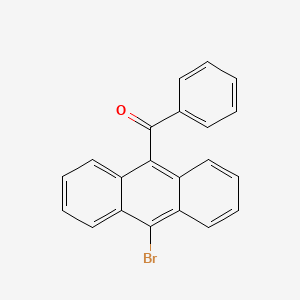
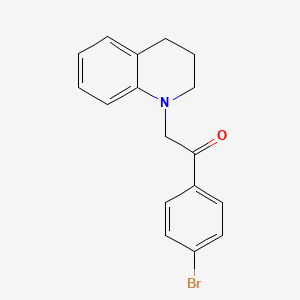
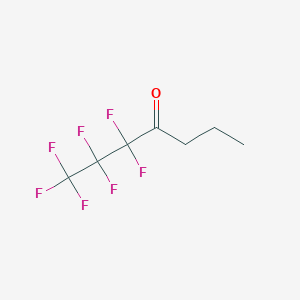



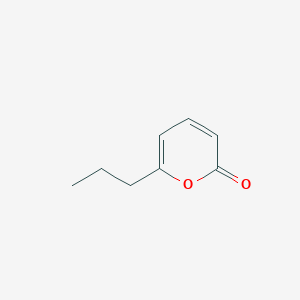

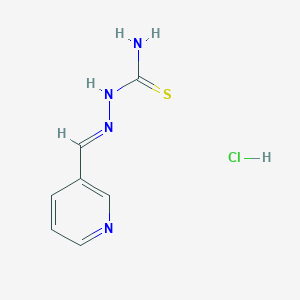
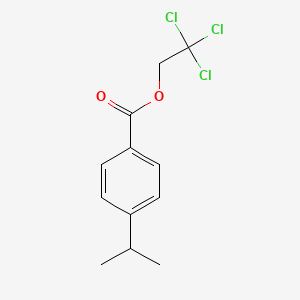

![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
